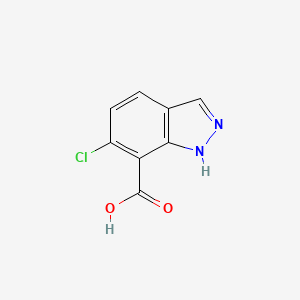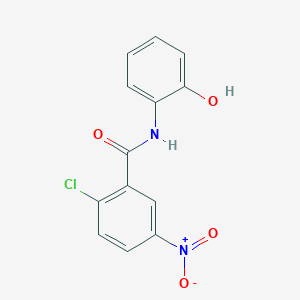![molecular formula C11H14O2 B3048390 [1-(4-Methoxyphenyl)cyclopropyl]methanol CAS No. 16728-03-3](/img/structure/B3048390.png)
[1-(4-Methoxyphenyl)cyclopropyl]methanol
Descripción general
Descripción
“[1-(4-Methoxyphenyl)cyclopropyl]methanol” is a synthetic compound that belongs to the family of substituted cyclopropane derivatives. It has a CAS Number of 16728-03-3 and a molecular weight of 178.23 .
Molecular Structure Analysis
The IUPAC name of the compound is “[1-(4-methoxyphenyl)cyclopropyl]methanol” and its InChI code is "1S/C11H14O2/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3" . This indicates that the compound has a cyclopropyl group attached to a methoxyphenyl group via a methanol linkage.Physical And Chemical Properties Analysis
“[1-(4-Methoxyphenyl)cyclopropyl]methanol” is an oil with a melting point of 40-41°C . It has a molecular weight of 178.23 g/mol .Aplicaciones Científicas De Investigación
Reactivity and Kinetics
A study conducted by Bietti et al. (2006) examined the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol in aqueous solution. The research highlighted the low reactivity of these cations towards fragmentation and their oxygen acidity, which undergoes -OH-induced deprotonation. This study provides insights into the kinetics and reactivity of such compounds under different pH conditions (Bietti et al., 2006).
Catalyzed Reactions
Yao et al. (2009) explored the Lewis-Acid-Catalyzed reactions of Bis(4-methoxyphenyl)methanol, demonstrating its transformation into polysubstituted cyclopentenes. This study shows the potential of [1-(4-Methoxyphenyl)cyclopropyl]methanol derivatives in organic synthesis, particularly in catalyzed reactions yielding complex organic structures (Yao et al., 2009).
Antitubercular Activities
A significant application in medicinal chemistry is seen in the study by Bisht et al. (2010), where a series of [4-(aryloxy)phenyl]cyclopropyl methanones and their reduced forms, methanols, were synthesized and evaluated for antitubercular activity. This research highlights the potential of [1-(4-Methoxyphenyl)cyclopropyl]methanol derivatives in developing new antitubercular agents (Bisht et al., 2010).
Asymmetric Synthesis
Jung et al. (2000) studied the use of (4 R )-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This application in asymmetric synthesis is important for the production of chiral compounds, which are crucial in pharmaceuticals (Jung et al., 2000).
Photogeneration and Reactivity
Protti et al. (2004) investigated the photochemistry of 4-chloroanisole derivatives, providing access to 4-hydroxy- and 4-methoxyphenyl cations. This study is relevant for understanding the photogeneration and reactivity of cations derived from [1-(4-Methoxyphenyl)cyclopropyl]methanol and similar compounds (Protti et al., 2004).
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
[1-(4-methoxyphenyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIOCJAMPBWZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594327 | |
| Record name | [1-(4-Methoxyphenyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methoxyphenyl)cyclopropyl]methanol | |
CAS RN |
16728-03-3 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(4-Methoxyphenyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3048307.png)


![Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3048312.png)
![5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B3048314.png)
![2-Azaspiro[3.4]octan-6-ol hydrochloride](/img/structure/B3048315.png)

![tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3048317.png)
![Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3048318.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3048320.png)



